6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is part of the indolo[2,3-b]quinoxaline family, known for their diverse biological activities and applications in various scientific domains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine under acidic conditions, followed by functionalization with tert-butylphenoxypropyl and methyl groups . Catalysts such as Brønsted acids (e.g., acetic, formic, or hydrochloric acid) are often used in these reactions . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave irradiation and nanoparticle catalysis. For instance, copper-doped CdS nanoparticles or cerium (IV) oxide nanoparticles can be used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various indole derivatives .
Scientific Research Applications
6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, antitumor, and antidiabetic activities.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one
- 6-[3-(4-tert-butylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
Uniqueness
6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its tert-butylphenoxypropyl and methyl substitutions enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C28H29N3O |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[3-(4-tert-butylphenoxy)propyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C28H29N3O/c1-19-9-7-10-22-25-27(30-24-12-6-5-11-23(24)29-25)31(26(19)22)17-8-18-32-21-15-13-20(14-16-21)28(2,3)4/h5-7,9-16H,8,17-18H2,1-4H3 |
InChI Key |
STMXEGOCEFLCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCCOC5=CC=C(C=C5)C(C)(C)C |
Origin of Product |
United States |
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